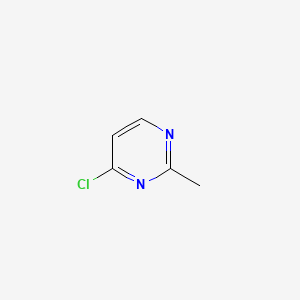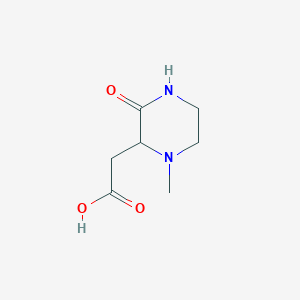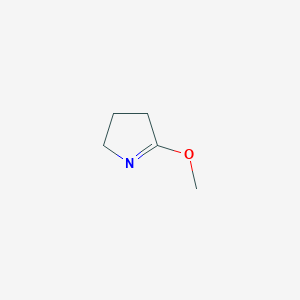
4-Chlor-2-methylpyrimidin
Übersicht
Beschreibung
4-Chloro-2-methylpyrimidine is a chemical compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.56 . It is used as a reagent in the preparation of (pyridylmethyl)-/(pyrimidin-4-ylmethyl)-dihydroquinolines .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylpyrimidine can be represented by the InChI code 1S/C5H5ClN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 . The canonical SMILES string representation is CC1=NC=CC(=N1)Cl .
Physical and Chemical Properties Analysis
4-Chloro-2-methylpyrimidine has a molecular weight of 128.56 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 25.8 Ų . The heavy atom count is 8 .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“4-Chlor-2-methylpyrimidin” ist eine chemische Verbindung, die häufig in verschiedenen chemischen Synthesen verwendet wird . Es ist ein Schlüsselbestandteil bei der Herstellung einer breiten Palette von chemischen Produkten, darunter Pharmazeutika und Agrochemikalien .
Antifungale Anwendungen
Forschungen haben gezeigt, dass Pyrimidinderivate, einschließlich “this compound”, signifikante antimykotische Eigenschaften besitzen . Diese Verbindungen wurden in vitro gegen vierzehn phytopathogene Pilze getestet, und die Ergebnisse zeigten, dass die meisten der synthetisierten Verbindungen fungizide Aktivitäten aufwiesen .
Nitrifikationshemmung
“this compound” ist auch als Nitrifikationsinhibitor bekannt . Dies bedeutet, dass es verwendet werden kann, um die Geschwindigkeit zu kontrollieren, mit der Nitrate im Boden produziert werden, was für landwirtschaftliche Anwendungen von Vorteil sein kann .
Biologische Aktivitäten
Pyrimidinderivate, einschließlich “this compound”, wurden als vielseitige biologische Aktivitäten gefunden . Dies macht sie in einer Vielzahl von Forschungsbereichen interessant, darunter Lebenswissenschaften, Materialwissenschaften und analytische Studien .
Pharmazeutische Forschung
“this compound” und seine Derivate wurden bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet . Diese Verbindungen haben ein Potenzial in der Behandlung verschiedener Krankheiten und Zustände gezeigt .
Agrochemische Anwendungen
Pyrimidinderivate, einschließlich “this compound”, haben im Bereich der Agrochemikalien bedeutende Verwendung gefunden . Sie wurden bei der Synthese verschiedener Fungizide eingesetzt, die in der Landwirtschaft verwendet werden .
Safety and Hazards
4-Chloro-2-methylpyrimidine is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Relevant Papers
One relevant paper is "Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons" . This paper discusses the synthesis of substituted pyridines, which are important structural motifs found in numerous bioactive molecules. The paper reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives, which include 4-chloro-2-methylpyrimidine, have a wide range of pharmacological applications .
Mode of Action
It is known to be a reagent in the preparation of certain compounds, such as (pyridylmethyl)-/ (pyrimidin-4-ylmethyl)-dihydroquinolines, which act as antagonists against cxcr4 .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As a reagent in the preparation of certain compounds, it contributes to the overall effects of these compounds .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methylpyrimidine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various bioactive molecules. It interacts with enzymes, proteins, and other biomolecules through its pyrimidine ring, which can participate in hydrogen bonding and π-π interactions. For instance, it is used in the preparation of dihydroquinolines, which are antagonists against the CXCR4 receptor . This interaction is crucial for its role in modulating biochemical pathways and influencing cellular responses.
Cellular Effects
4-Chloro-2-methylpyrimidine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These effects suggest that 4-Chloro-2-methylpyrimidine can alter cellular responses to inflammation and other stress signals, impacting overall cell function and health.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methylpyrimidine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, derivatives of pyrimidine, including 4-Chloro-2-methylpyrimidine, have been shown to inhibit nuclear factor κB (NF-κB) and activator protein 1 (AP-1), which are key regulators of gene expression in inflammatory responses . These interactions highlight the compound’s potential in modulating gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methylpyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methylpyrimidine remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methylpyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can become toxic and cause adverse effects. For instance, similar compounds have been associated with toxicity in animal studies, highlighting the importance of careful dosage control . Understanding the threshold effects and potential toxicity is crucial for its safe application in therapeutic contexts.
Metabolic Pathways
4-Chloro-2-methylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic reactions can influence the compound’s bioavailability and efficacy. For example, phase II metabolic reactions, which involve the attachment of endogenous molecules to the compound, can increase its hydrophilicity and promote its excretion . These pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s lipophilicity and molecular size can influence its ability to cross cell membranes and reach target sites . Understanding these factors is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
4-Chloro-2-methylpyrimidine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical activity . Investigating the subcellular distribution of 4-Chloro-2-methylpyrimidine can provide insights into its mechanism of action and potential therapeutic targets.
Eigenschaften
IUPAC Name |
4-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVJRYCMIZPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329848 | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-86-9 | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-2-methylpyrimidine in the synthesis of the target compounds?
A1: 4-Chloro-2-methylpyrimidine serves as a crucial starting material in the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives. The chlorine atom at the 4-position of the pyrimidine ring acts as a leaving group, allowing for nucleophilic substitution reactions with tert-butylcyanoacetate. [] This reaction is key to introducing the cyanomethyl group at the 4-position, leading to the desired derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)

![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)





